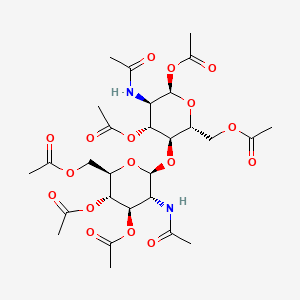

Chitobiose octaacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

7284-18-6 |

|---|---|

分子式 |

C28H40N2O17 |

分子量 |

676.6 g/mol |

IUPAC名 |

[(2R,3S,4S,5S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21+,22-,23-,24-,25-,26+,27?,28+/m1/s1 |

InChIキー |

JUYKRZRMNHWQCD-MRBPLDRXSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

他のCAS番号 |

7284-18-6 |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Chitobiose Octaacetate from Chitin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing chitobiose octaacetate, a valuable derivative of chitin (B13524), the second most abundant polysaccharide in nature. The synthesis of this compound is a critical step in the development of various bioactive molecules and pharmaceuticals. This document details two primary synthesis pathways: a chemoenzymatic approach involving the enzymatic hydrolysis of chitin to chitobiose followed by chemical acetylation, and a direct chemical approach through the acetolysis of chitin. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research in drug discovery and development.

Chemoenzymatic Synthesis of this compound

This two-step approach combines the specificity of enzymatic hydrolysis with the efficiency of chemical acetylation.

Step 1: Enzymatic Hydrolysis of Chitin to Chitobiose

The enzymatic hydrolysis of chitin to chitobiose offers a mild and highly specific method for depolymerization, yielding primarily the disaccharide chitobiose.[1]

1.1.1. Pretreatment of Chitin (Preparation of Colloidal Chitin)

-

Suspend 20 g of chitin flakes in 150 mL of 12 M HCl in a 1000 mL beaker.

-

Stir the mixture continuously overnight at 25 °C.

-

Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.

-

Discard the supernatant and wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is approximately 7.0.

-

Air-dry the resulting colloidal chitin in an oven at 60 °C and then grind it into a fine powder using a mortar and pestle.

1.1.2. Enzymatic Hydrolysis Reaction

-

Prepare a reaction mixture containing 1 g of dried colloidal shrimp chitin, 4 mg of chitinase (B1577495) (e.g., from Vibrio campbellii), and 8 mg of bovine serum albumin (BSA) in a total volume of 1 L of 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

-

Incubate the mixture for 24 hours at 30 °C with continuous agitation.[2]

-

Terminate the reaction by centrifuging the mixture at 2,359 x g for 40 minutes at 4 °C to remove any unreacted chitin.[2]

-

Concentrate the supernatant containing the chitobiose using a centrifugal filter unit with a 30 kDa molecular weight cut-off.[2]

1.1.3. Purification of Chitobiose

-

The concentrated supernatant can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[1][2]

-

Utilize an Asahipak NH2P-50 10E preparative column (10.0 mm × 250 mm).[2]

-

Conduct the HPLC separation at 25 °C with a flow rate of 1.0 mL/min.[2]

-

The final product can be characterized by QTOF-MS, where the major mass with an m/z of 447.2 corresponds to the ionized mass of (GlcNAc)₂ + Na⁺.[1]

| Chitin Source | Chitobiose Yield (Small-Scale) | Chitobiose Purity (Small-Scale) | Reference |

| Shrimp Shell | 96% | 96% | [1] |

| Squid Pen | 91% | 91% | [1] |

| Crab Shell | 91% | 91% | [1] |

| Scale of Production | Starting Material | Final Yield of Purified Chitobiose | Purity | Reference |

| Large-Scale | 1 g shrimp colloidal chitin | 200 mg | >99% | [1][2] |

Step 2: Peracetylation of Chitobiose to this compound

The hydroxyl groups of the enzymatically produced chitobiose are acetylated to yield the final product, this compound.

-

Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (B92270) (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]

-

Cool the solution to 0 °C in an ice bath.[2]

-

Add acetic anhydride (B1165640) (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[2]

-

Allow the reaction mixture to stir at room temperature and monitor the progress using Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, quench it by adding dry methanol.[2]

-

Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.[3]

-

Dissolve the residue in dichloromethane (B109758) or ethyl acetate.[2]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the resulting crude this compound by silica (B1680970) gel column chromatography.[2][3]

Direct Chemical Synthesis: Acetolysis of Chitin

Acetolysis is a one-step method to depolymerize and acetylate chitin simultaneously, offering a more direct route to this compound.[4]

Experimental Protocol: Acetolysis of Chitin

-

Preparation of Acetolysis Reagent: In a fume hood, prepare the acetolysis solution by carefully adding concentrated sulfuric acid to acetic anhydride in a 1:9 (v/v) ratio in a dry glass container. Caution: This reaction is highly exothermic and should be performed with care, preferably in an ice bath. [4][5]

-

Reaction Setup: Suspend the dried chitin powder in glacial acetic acid in a reaction vessel.[5]

-

Acetolysis Reaction: Add the freshly prepared acetolysis solution to the chitin suspension.[4][5]

-

Heat the reaction mixture, for example, in a water bath at 100°C for a defined period (e.g., 10 minutes), with stirring. The reaction progress can be monitored by observing a color change.[6]

-

Reaction Quenching: Stop the reaction by adding excess glacial acetic acid to the heated mixture.[4]

-

Work-up and Purification:

-

Centrifuge the mixture to collect the solid product.[4]

-

Wash the pellet multiple times with water to remove residual acids. This involves resuspending the pellet in water, centrifuging, and decanting the supernatant.[4]

-

The final product, this compound, can be further purified by recrystallization or column chromatography.

-

Process Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of this compound.

Direct Chemical Synthesis (Acetolysis) Workflow

Caption: Direct acetolysis pathway for this compound synthesis.

References

- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.fit.edu [research.fit.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chitobiose Octaacetate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chitobiose octaacetate, a key derivative of chitin (B13524), the second most abundant polysaccharide in nature. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in research and drug development.

Core Concepts: Molecular Profile and Properties

This compound, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose. Chitobiose itself is a disaccharide composed of two β-(1→4) linked N-acetylglucosamine units, which is the primary repeating unit of chitin.[1] The full acetylation of the hydroxyl groups in chitobiose yields this compound, a stable, crystalline solid.[2] This modification enhances its solubility in organic solvents, making it a versatile intermediate in synthetic carbohydrate chemistry.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H40N2O17 | [3] |

| Molecular Weight | 676.62 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound via Acetolysis of Chitin

This protocol outlines the chemical synthesis of this compound from chitin through acetolysis. This method involves the degradation of the chitin polymer using a mixture of acetic anhydride (B1165640) and sulfuric acid.

Materials:

-

Chitin flakes (from crab or shrimp shells)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chloroform

-

Ice water

Procedure:

-

Reaction Setup: In a flask, carefully add 36 mL of concentrated sulfuric acid to 400 mL of acetic anhydride while cooling in an ice bath.

-

Addition of Chitin: Slowly add 100 g of chitin flakes to the mixture, ensuring the temperature is maintained between 45-55°C.

-

Reaction: Allow the reaction to proceed at 35°C for approximately seven days. The product may begin to crystallize out of the solution after the second day.

-

Precipitation: Pour the reaction mixture into 20 L of ice water to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration. The crude product will contain a mixture of this compound, glucose pentaacetate, and other oligosaccharide peracetates.

-

Purification:

-

Wash the crude product with warm methanol to remove impurities.

-

Recrystallize the resulting solid from a methanol/chloroform mixture to obtain pure this compound.

-

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR Spectroscopy: This technique is used to determine the proton environment of the molecule, confirming the presence of the acetyl groups and the sugar backbone. In a suitable deuterated solvent (e.g., CDCl₃), the spectrum will show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups. A quantitative ¹H-NMR method can be employed to determine the concentration of chitobiose derivatives by selecting the N-acetyl group signals as targets.[4][5][6]

2. Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of this compound. The spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the expected molecular weight of 676.62 g/mol . LC-MS can be used to analyze the purity of chitobiose derivatives.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR Analysis: This method is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretching of the ester and amide groups, C-O stretching, and C-H stretching vibrations.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex carbohydrates and glycoconjugates with potential therapeutic applications.

Glycosylation Reactions

This compound can be converted into a glycosyl donor, a key component in glycosylation reactions. These reactions are fundamental for the synthesis of oligosaccharides, glycoproteins, and glycolipids, which are involved in numerous biological processes and are targets for drug discovery.

Caption: Workflow for the use of this compound in Glycosylation.

Precursor for Bioactive Compounds

This compound can be used to synthesize chitobiose oxazoline (B21484) and other chitin precursors.[2] These precursors are instrumental in the chemoenzymatic synthesis of various chitooligosaccharides. Chitooligosaccharides have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making them promising candidates for drug development.

Caption: Pathway from this compound to Drug Development.

References

- 1. d-nb.info [d-nb.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Peracetylated Chitobiose for Scientific Professionals

An In-depth Examination of its Properties, Synthesis, and Biological Significance

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of peracetylated chitobiose, also known as chitobiose octaacetate. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores its emerging role in neuroprotective signaling pathways.

Core Properties and Identification

Peracetylated chitobiose is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). The addition of acetyl groups to all available hydroxyl and amine positions significantly alters its solubility and biological activity, making it a compound of interest for various biochemical applications, including as a synthetic precursor and a potential therapeutic agent.

Chemical Identifiers

| Property | Value | Reference |

| Compound Name | Peracetylated Chitobiose; this compound | [1] |

| CAS Number | 41670-99-9 | [1] |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1] |

| Molecular Weight | 676.6 g/mol | [1] |

| Formal Name | 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate | [1] |

Physicochemical Data

| Property | Value | Reference |

| Purity | ≥95% | [1] |

| Formulation | Crystalline solid | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Biological Activity and Signaling Pathways

Recent studies have highlighted the neuroprotective potential of peracetylated chitosan (B1678972) oligosaccharides (PACOs), including peracetylated chitobiose. Research indicates that PACOs can mitigate cognitive deficits induced by β-amyloid, a hallmark of Alzheimer's disease. The primary mechanism of action involves the modulation of the PI3K/Akt/GSK3β signaling pathway.

PACOs have been shown to attenuate neuron cell damage, reduce levels of oxidative stress markers like lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), and decrease the hyperphosphorylation of Tau protein. By down-regulating the PI3K/Akt signaling cascade, PACOs inhibit the activation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in neuronal apoptosis and Tau pathology. This suggests that peracetylated chitooligosaccharides could be developed as novel therapeutic agents for neurodegenerative diseases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of chitobiose derivatives.

Protocol 1: Synthesis of Peracetylated Chitobiose via Chitin Acetolysis

This protocol describes the chemical degradation of chitin to produce peracetylated chitobiose (this compound). The procedure is adapted from established methods for the acetolysis of polysaccharides, such as cellulose, and is a common, though often briefly described, method for obtaining this compound.[1]

Materials:

-

Crude chitin (e.g., from shrimp shells)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Glacial acetic acid (AcOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Activated carbon (e.g., Norite)

-

Ice bath, heating mantle, round-bottom flask, condenser, Büchner funnel, rotary evaporator.

Procedure:

-

Preparation of Acetolysis Reagent: In a fume hood, carefully prepare the acetolysis mixture. A common ratio is approximately 10:10:1 (v/v/v) of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid. For example, slowly add 20 mL of concentrated H₂SO₄ to 200 mL of acetic anhydride pre-cooled in an ice bath, with constant stirring.

-

Reaction: To the cooled acetolysis reagent, add 20 g of finely ground, dry chitin in small portions to control the exothermic reaction, maintaining the temperature between 45-55°C.

-

Incubation: Once the chitin is fully incorporated, maintain the reaction mixture at a controlled temperature (e.g., 35-40°C) with continuous stirring for an extended period (typically 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction, cool the mixture in an ice bath and slowly add an excess of cold methanol to quench the remaining acetic anhydride. This will also precipitate the crude product.

-

Initial Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold water until the filtrate is neutral to remove acids. Subsequently, wash with cold methanol to remove other impurities.

-

Recrystallization: Dissolve the crude, moist product in a minimal amount of hot chloroform. For decolorization, the hot solution can be filtered through a pad of activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator until crystals begin to form.

-

Final Precipitation and Drying: Pour the concentrated chloroform solution into a large volume of cold methanol with vigorous stirring to precipitate the purified peracetylated chitobiose as fine, white needles. Collect the final product by filtration, wash with a small amount of cold methanol, and dry under vacuum at 40°C.

Protocol 2: Enzymatic Synthesis of a Selectively N-Acetylated Chitobiose

While peracetylation is a chemical process, enzymatic methods are crucial for producing specific, partially acetylated chitooligosaccharides. This protocol describes the reverse hydrolysis reaction of a chitin deacetylase to synthesize β-D-GlcNAc-(1→4)-GlcN, a mono-N-acetylated chitobiose derivative, from chitobiose.[3]

Materials:

-

Chitobiose

-

Chitin deacetylase from Colletotrichum lindemuthianum

-

Sodium acetate (B1210297) (NaOAc)

-

Reaction buffer

-

Analytical tools (e.g., FAB-MS, NMR)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing chitobiose as the substrate and a high concentration of sodium acetate (e.g., 3.0 M).

-

Enzyme Addition: Add the purified chitin deacetylase from Colletotrichum lindemuthianum to the reaction mixture. The high acetate concentration drives the reverse reaction (acetylation).

-

Incubation: Incubate the mixture under optimal conditions for the enzyme (specific temperature and pH, determined empirically).

-

Monitoring: Monitor the reaction by observing the decrease in free amino groups in the chitooligosaccharides. This can be done using various colorimetric or chromatographic methods.

-

Product Characterization: Upon completion, purify the product from the reaction mixture. The structure of the resulting selectively acetylated product, GlcNAcGlcN, can be definitively confirmed using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to the Solubility of Chitobiose Octaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chitobiose octaacetate, a fully acetylated derivative of chitobiose. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of chitin (B13524) precursors and other derivatives for biomedical and pharmaceutical research. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the presence of moisture in the solvents.

| Solvent | Concentration (mg/mL) | Notes |

| Dimethylformamide (DMF) | 20 | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | [1] |

| Ethanol | 0.5 | [1] |

| Chloroform | Slightly Soluble | Heating is required.[2][3] |

| Methanol | Slightly Soluble | Heating is required.[2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment of acetylated carbohydrate derivatives.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Dissolution: Add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The agitation should be continuous to facilitate dissolution.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized as a directed graph. The following diagram, generated using Graphviz, illustrates the key steps in the process.

References

Chitobiose Octaacetate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose octaacetate is the fully acetylated derivative of chitobiose, a disaccharide unit of the abundant biopolymer chitin (B13524). While its precursor, chitobiose, and other chitooligosaccharides (COS) are widely studied for their broad biological activities, this compound serves primarily as a crucial synthetic intermediate in carbohydrate chemistry. Its peracetylated nature renders it soluble in organic solvents, facilitating chemical modifications that are otherwise challenging with free sugars. This guide provides an in-depth overview of this compound, covering its synthesis from raw chitin, its physicochemical properties, and its emerging relevance in drug development, particularly through the biological activities of its deacetylated and partially acetylated relatives which modulate key signaling pathways in inflammation and neuroprotection.

Synthesis and Purification

The production of this compound is a two-stage process: first, the enzymatic hydrolysis of chitin to produce chitobiose, followed by the chemical acetylation of the resulting disaccharide.

Stage 1: Enzymatic Production of Chitobiose from Chitin

The initial step involves the degradation of chitin, typically sourced from crustacean shells, into its disaccharide subunit, N,N'-diacetylchitobiose (hereafter referred to as chitobiose).

Experimental Protocol:

-

Preparation of Colloidal Chitin:

-

Suspend 20 g of chitin flakes in 150 mL of 12 M concentrated hydrochloric acid (HCl) with slow, continuous stirring.

-

Allow the mixture to stir overnight at 25°C. This process breaks down the highly crystalline structure of chitin.

-

Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the acid-treated chitin.

-

Discard the HCl supernatant and wash the pellet thoroughly with ice-cold distilled water until the pH of the suspension is near neutral (pH ≈ 7.0).

-

Dry the resulting colloidal chitin in an oven at 60°C and grind it into a fine powder using a mortar and pestle.

-

-

Enzymatic Hydrolysis:

-

Prepare a 1-liter reaction mixture in an Erlenmeyer flask containing 1 g of the dried colloidal chitin powder.

-

Add 20,000 units (approx. 4 mg) of a suitable endochitinase (e.g., from Vibrio campbellii) and a stabilizer like Bovine Serum Albumin (BSA) (approx. 8 mg) to 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

-

Incubate the mixture for 24 hours at 30°C with agitation. The enzyme will specifically cleave the β-(1,4)-glycosidic bonds of chitin to yield chitobiose as the primary product.

-

Terminate the reaction by centrifugation at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin substrate.

-

-

Purification of Chitobiose:

-

Concentrate the supernatant using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cutoff) at 4,129 x g for 30 minutes at 4°C.

-

For high-purity chitobiose, perform preparative High-Performance Liquid Chromatography (HPLC).

-

Inject the concentrated sample into an appropriate column (e.g., Asahipak NH2P-50) using a mobile phase gradient of acetonitrile (B52724) and water (e.g., starting at 70:30 v/v).

-

Pool the fractions corresponding to the chitobiose peak, concentrate by rotary evaporation, and freeze-dry to obtain a pure, powdered form. This enzymatic method can achieve high yields and purity.[1]

-

Stage 2: Acetylation of Chitobiose to this compound

This step involves the per-O-acetylation of the hydroxyl groups of chitobiose using a standard method for carbohydrate chemistry.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (B92270) (2–10 mL/mmol) in a flask under an inert argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add acetic anhydride (B1165640) (Ac₂O) dropwise to the solution. A molar excess is required (approximately 1.5–2.0 equivalents for each hydroxyl group, so at least 12-16 equivalents in total).

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a small amount of dry methanol (B129727) to consume any excess acetic anhydride.

-

-

Workup and Purification:

-

Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product further by silica (B1680970) gel chromatography if necessary to obtain the final, high-purity crystalline solid.

-

Overall Synthesis Workflow

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Alternate Names | Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate | [2][3] |

| CAS Number | 41670-99-9, 7284-18-6 | [2][4][5] |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [2][3] |

| Molecular Weight | 676.62 g/mol | [3] |

| Appearance | Crystalline Solid | [2] |

| Melting Point | 304-405°C (decomposes) | [5] |

| Solubility | Soluble: DMSO (~20 mg/mL), DMF (~20 mg/mL)Slightly Soluble: Ethanol (~0.5 mg/mL), Chloroform (heated), Methanol (heated)Sparingly Soluble: Aqueous Buffers (0.5 mg/mL in 1:1 DMSO:PBS) | [2] |

Note on Melting Point: The reported value likely indicates the temperature of decomposition rather than a true melting point. For comparison, the structurally similar sucrose (B13894) octaacetate melts in the range of 86-89°C.[6]

Spectroscopic Characterization

While specific, validated spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds.

FT-IR Spectroscopy (Expected Features):

-

~1740-1750 cm⁻¹: A strong, prominent absorption band corresponding to the C=O stretching of the numerous ester (acetate) groups. This is the most characteristic feature of peracetylated sugars.

-

~1650-1670 cm⁻¹: A sharp band from the C=O stretching of the amide I bond of the N-acetyl groups.

-

~1540-1560 cm⁻¹: A band corresponding to the N-H bending of the amide II bond.

-

~1220-1240 cm⁻¹: A strong band associated with the C-O stretching of the acetyl groups.

-

~1030-1150 cm⁻¹: A complex region of C-O stretching vibrations from the pyranose rings and glycosidic linkage.

¹H-NMR Spectroscopy (Expected Features):

-

~1.9-2.2 ppm: A series of sharp singlet peaks, integrating to a total of 24 protons, corresponding to the methyl protons of the eight acetate groups (six O-acetyl and two N-acetyl).

-

~3.5-5.5 ppm: A complex, crowded region of multiplets corresponding to the 14 protons of the two pyranose rings. The anomeric protons (H-1 and H-1') would typically appear at the downfield end of this region.

-

~5.5-6.0 ppm: Signals corresponding to the amide protons (N-H), which may be broadened and their chemical shift can be solvent-dependent.

¹³C-NMR Spectroscopy (Expected Features):

-

~20-23 ppm: Signals from the methyl carbons of the acetate groups.

-

~50-100 ppm: A series of signals corresponding to the 12 carbons of the pyranose rings. The anomeric carbons (C-1 and C-1') would typically be found in the 90-100 ppm range.

-

~169-172 ppm: A cluster of signals from the carbonyl carbons of the eight acetate groups.

Mass Spectrometry: The expected molecular ion peak for the protonated molecule [M+H]⁺ would be at m/z 677.6. The sodium adduct [M+Na]⁺ at m/z 699.6 is also commonly observed.[1] Fragmentation would likely proceed through the sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the biological activities of related, partially or fully deacetylated chitooligosaccharides (COS) are of significant interest to drug development professionals. The octaacetate form provides a chemically stable and soluble precursor for synthesizing these more complex derivatives.

Synthetic Precursor

This compound is a key starting material for the synthesis of chitobiose oxazoline (B21484) and other chitin precursors.[2] The oxazoline derivative is a valuable glycosyl donor in chemoenzymatic synthesis, enabling the construction of longer, well-defined chitooligosaccharides.

Biological Activities of Related Acetylated Oligosaccharides

Studies on mixtures of peracetylated chitooligosaccharides (PACOs), which would include this compound, and COS with varying degrees of acetylation (DA) have revealed potent biological effects.

Table 2: Biological Activities of Acetylated Chitooligosaccharides

| Biological Activity | Compound Class | Model System | Key Findings | Reference(s) |

| Neuroprotection | Peracetylated COS (PACOs) | Glutamate-induced PC12 cell death | Inhibited cell death, reduced LDH release and ROS production. Acetylated chitobiose showed the best effect at 200 µg/mL. | [2] |

| Anti-inflammatory | COS (DA = 12% and 50%) | LPS-induced RAW264.7 macrophages | Reduced phosphorylation of IκBα, inhibiting the NF-κB pathway. | [3] |

| Anti-inflammatory | COS (DA = 12%) | LPS-induced RAW264.7 macrophages | Inhibited phosphorylation of JNK in the MAPK pathway. | [7] |

Mechanism of Action & Signaling Pathways

Research into acetylated chitooligosaccharides has begun to elucidate the molecular pathways through which they exert their biological effects.

Modulation of Inflammatory Pathways

Chitooligosaccharides with a low to moderate degree of acetylation have demonstrated significant anti-inflammatory activity by targeting core inflammatory signaling cascades. In macrophages stimulated with lipopolysaccharide (LPS), these COS can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. They achieve this by preventing the phosphorylation and subsequent degradation of the inhibitor protein IκBα.[3] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like IL-1β, IL-6, and TNF-α.

Furthermore, these compounds can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical route for inflammatory signaling. Specifically, they have been shown to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), thereby dampening the downstream inflammatory response.[7]

Role in Neuroprotection

In models of glutamate-induced excitotoxicity, peracetylated chitooligosaccharides (PACOs) have shown neuroprotective effects by modulating the Bcl-2 family of proteins .[2] Glutamate-induced stress typically leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately causing apoptosis. PACOs were found to counteract this process, suggesting they help maintain the mitochondrial integrity by regulating the balance of these key apoptotic proteins.[8]

Conclusion

This compound is a well-defined, chemically stable derivative of chitin that serves as a valuable building block in synthetic carbohydrate chemistry. While it is not typically used directly for biological applications, its role as a precursor to bioactive chitooligosaccharides is of growing importance. The demonstrated anti-inflammatory and neuroprotective activities of partially and fully acetylated oligosaccharides highlight the potential for developing novel therapeutics derived from this abundant natural resource. Future research should focus on synthesizing specific, structurally defined acetylated oligosaccharides from this compound to precisely map structure-activity relationships and optimize their potential as modulators of critical pathways like NF-κB, MAPK, and Bcl-2 for drug development.

References

- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound (7284-18-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. glycodepot.com [glycodepot.com]

- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Unveiling Chitobiose Octaacetate: A Historical and Technical Guide

A deep dive into the discovery, synthesis, and characterization of a pivotal carbohydrate derivative, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, holds a significant place in the history of carbohydrate chemistry. Its isolation not only provided crucial insights into the structure of chitin (B13524), the second most abundant polysaccharide in nature, but also established a foundational methodology for the chemical modification of complex carbohydrates. This technical guide explores the discovery and history of this compound, presenting key quantitative data, detailed experimental protocols from seminal works, and visualizations of the underlying chemical processes.

Discovery and Historical Context

The journey into the chemical composition of chitin led to the first isolation of this compound in 1931 by Max Bergmann, Leonidas Zervas, and E. Silberkweit. Their pioneering work involved the acetolysis of chitin, a process of simultaneous acetylation and glycosidic bond cleavage. This discovery was a landmark achievement, as it provided the first chemical evidence for the repeating disaccharide unit, N,N'-diacetylchitobiose, that forms the polymeric backbone of chitin.[1] The isolation of the octaacetate derivative was crucial for the characterization of the underlying disaccharide, chitobiose, due to its crystallinity and stability, which facilitated further structural analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | - |

| Molecular Weight | 676.62 g/mol | - |

| Melting Point | Not consistently reported for the octaacetate in early literature. For comparison, N,N'-diacetylchitobiose has a melting point of 245-247 °C. | [2][3][4] |

| Optical Rotation | Specific rotation values for the octaacetate from early literature are not readily available. N,N'-diacetylchitobiose exhibits an optical activity of [α]/D between +15.0° and +19.0° (c = 9-11 mg/mL in water). | [3][5] |

Experimental Protocols: The Genesis of a Method

The original method for the isolation of this compound, as pioneered by Bergmann and his colleagues, laid the groundwork for subsequent studies on chitin and other complex carbohydrates. While the full, detailed protocol from the 1931 Naturwissenschaften paper is not widely accessible, a more comprehensive description of their work on chitin and chitobiose was published in the Berichte der Deutschen Chemischen Gesellschaft in the same year and the following year. These publications, combined with general knowledge of historical acetolysis procedures, allow for a reconstruction of the likely experimental approach.

Historical Acetolysis of Chitin for the Preparation of this compound

This protocol is a representation of the methods likely employed in the early 20th century for the degradation and acetylation of polysaccharides like chitin.

Materials:

-

Purified Chitin (from crustacean shells or other sources)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Diethyl Ether

Procedure:

-

Suspension: A sample of finely powdered, dried chitin is suspended in a significant excess of acetic anhydride.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is cautiously added to the suspension. The mixture is typically cooled in an ice bath during this addition to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at a controlled, low temperature for an extended period, often several days. This allows for the gradual breakdown of the chitin polymer and the acetylation of the resulting oligosaccharide fragments.

-

Quenching and Precipitation: The reaction mixture is then poured into a large volume of ice-cold water or an ice-water/ethanol mixture to quench the reaction and precipitate the acetylated products.

-

Isolation: The crude this compound, being insoluble in water, precipitates out of the solution. The precipitate is collected by filtration.

-

Purification: The crude product is then subjected to a series of washing steps, typically with water and then ethanol, to remove residual acids and byproducts.

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to yield crystalline this compound.

Logical Relationship in Acetolysis

The process of acetolysis involves two key transformations occurring in a concerted manner: the cleavage of the glycosidic bonds linking the N-acetylglucosamine units and the acetylation of the newly exposed hydroxyl groups as well as the existing hydroxyl and amino groups.

Significance and Modern Applications

The discovery and initial synthesis of this compound were pivotal for several reasons. Firstly, it confirmed the β-(1→4)-linkage in chitin. Secondly, it provided a stable, crystalline derivative that could be more easily handled and analyzed than the parent polysaccharide. In modern carbohydrate chemistry, this compound and its derivatives continue to be valuable as starting materials for the synthesis of more complex oligosaccharides and glycoconjugates. These molecules are crucial for studying carbohydrate-protein interactions, developing novel biomaterials, and as potential therapeutic agents. The historical methods, while largely supplanted by more efficient and controlled enzymatic and chemical strategies, remain a testament to the ingenuity of early carbohydrate chemists and form the bedrock of our current understanding of these complex biomolecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. search.lib.utexas.edu [search.lib.utexas.edu]

- 3. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com.sg]

- 4. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Historical review on chitin and chitosan biopolymers [ouci.dntb.gov.ua]

Chitobiose Octaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). As a key intermediate in the synthesis of various chitooligosaccharide derivatives, it holds significant importance for researchers in glycobiology, medicinal chemistry, and materials science.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization, to support its application in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[3] It is a chiral molecule and thus optically active. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Systematic Name | 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose 1,3,6-triacetate | [4] |

| Synonyms | Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate | [4][5] |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [4][6] |

| Molecular Weight | 676.62 g/mol | [4][6] |

| CAS Number | 7284-18-6, 41670-99-9 | [3][6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | α-anomer: 298-300 °C (decomposition) | [7] |

| Specific Optical Rotation ([α]D²⁰) | α-anomer: +55° (c 1.0, chloroform) | [7] |

| Solubility | Soluble in chloroform (B151607) and other organic solvents. Slightly soluble in water. | [8] |

| Storage Temperature | 4°C | [3] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acetolysis of chitin, a process that involves the degradation of the chitin polymer with a mixture of acetic anhydride (B1165640) and sulfuric acid.[2][9]

Materials:

-

Chitin (from crab shells or shrimp shells)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Acetic acid

-

Methanol

Procedure:

-

Acetolysis of Chitin: A suspension of chitin in a mixture of acetic anhydride and acetic acid is prepared in a reaction vessel.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

-

The reaction mixture is then stirred at a controlled temperature (e.g., 20°C) for a specified period (e.g., 2 hours).[9]

-

Work-up: The reaction is quenched by the addition of methanol.

-

The resulting solution is poured into ice water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and then with ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound from chitin.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule, confirming the presence of acetyl groups and the sugar backbone. Samples are typically dissolved in deuterated chloroform (CDCl₃).[10][11]

-

¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.[12]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the ester carbonyl groups (C=O) of the acetate (B1210297) esters, the amide groups (N-H and C=O), and the C-O bonds of the glycosidic linkage.

3. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Applications in Research and Drug Development

While chitobiose itself exhibits biological activities, including antioxidant properties, this compound is primarily utilized as a versatile precursor for the synthesis of more complex chitooligosaccharides and their derivatives.[13][14] These derivatives are of interest in various fields:

-

Glycobiology: As a building block for the synthesis of defined oligosaccharides to study carbohydrate-protein interactions and the role of glycans in biological processes.

-

Medicinal Chemistry: For the development of novel therapeutic agents. Chitooligosaccharides have been investigated for their potential as anti-inflammatory, anti-tumor, and anti-bacterial agents.[15][16]

-

Biomaterials: In the preparation of biocompatible and biodegradable materials for applications such as drug delivery and tissue engineering.

The following diagram illustrates a potential logical relationship for the use of this compound in research.

Caption: Logical flow from chitin to potential applications via this compound.

Conclusion

This compound is a valuable compound for researchers working in the field of glycoscience. Its well-defined structure and reactivity make it an essential starting material for the synthesis of a wide array of chitooligosaccharide derivatives with potential applications in medicine and biotechnology. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in the laboratory.

References

- 1. Chitin Deacetylases: Structures, Specificities, and Biotech Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chitobiose [iubmb.qmul.ac.uk]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. This compound (7284-18-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. glycodepot.com [glycodepot.com]

- 6. dextrauk.com [dextrauk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sucrose octaacetate - Wikipedia [en.wikipedia.org]

- 9. D-ALPHA-CHITOBIOSE OCTAACETATE synthesis - chemicalbook [chemicalbook.com]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]

- 12. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and Biochemical Characterization of a Novel Marine Chitosanase from Streptomyces niveus Suitable for Preparation of Chitobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Utilizing Chitobiose Octaacetate

For researchers and professionals in the fields of drug development, biochemistry, and materials science, the procurement of high-purity chemical compounds is a critical first step in experimental success. Chitobiose octaacetate, a derivative of chitobiose, is a valuable precursor for the synthesis of various chito-oligosaccharides and glycoconjugates. This guide provides an in-depth overview of reliable suppliers, key chemical data, and its application as a synthetic precursor.

Commercial Availability of this compound

A number of reputable chemical suppliers offer this compound for research purposes. The compound is typically available in various quantities, and its identity is confirmed by a specific CAS (Chemical Abstracts Service) number. When purchasing, it is crucial to verify the CAS number to ensure the correct substance is being acquired.

Below is a summary of key information for procuring this compound from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | 41670-99-9 | C₂₈H₄₀N₂O₁₇ | 676.63 |

| Sigma-Aldrich | 41670-99-9 | C₂₈H₄₀N₂O₁₇ | 676.63[1] |

| GlycoDepot | 7284-18-6 | C₂₈H₄₀N₂O₁₇ | 676.62[2] |

| Dextra UK | 7284-18-6 | C₂₈H₄₀N₂O₁₇ | 676.62[3] |

| BZ Oligo | 41670-99-9 | Not Specified | Not Specified |

Application in Synthesis

This compound serves as a fundamental building block in glycosylation reactions. Its primary utility lies in its role as a precursor for the synthesis of chitosan (B1678972) oxazoline (B21484) and other chitinoid precursors.[4][5][6] These derivatives are instrumental in the development of novel biomaterials, drug delivery systems, and in the study of carbohydrate-protein interactions.

The logical workflow for the utilization of this compound in research is depicted in the following diagram.

At present, detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in readily available public literature. Its primary role appears to be that of a foundational chemical for the synthesis of more complex, bioactive molecules. Researchers are encouraged to consult specialized glycoscience literature for advanced synthetic methodologies and applications of its derivatives.

References

Chitobiose Octaacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate, the fully acetylated derivative of chitobiose, is a valuable carbohydrate building block in synthetic chemistry and a potential precursor for various bioactive molecules. As with any complex organic molecule, understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development applications. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for its stability assessment. While specific kinetic data for this compound is limited in publicly available literature, this guide consolidates information from chemical suppliers, studies on related acetylated carbohydrates, and established principles of chemical stability.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₈H₄₀N₂O₁₇ | N/A |

| Molecular Weight | 676.6 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 304-305 °C (decomposes) | N/A |

| Solubility | Soluble in DMSO and DMF. | N/A |

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Condition | Recommendation | Duration |

| Temperature (Solid) | -20°C | ≥ 4 years |

| Temperature (In Solvent) | -80°C (for 6 months) or -20°C (for 1 month) | As specified |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Long-term storage |

| Container | Tightly sealed, light-resistant container | Always |

Note: The stability of this compound in solvent is significantly reduced compared to its solid form. It is advisable to prepare solutions fresh and store them for short periods at low temperatures.

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkages, leading to deacetylation. This process can be catalyzed by acid or base and is also influenced by temperature.

pH Stability

The stability of the acetyl groups in per-acetylated carbohydrates is pH-dependent. In acidic conditions, deacetylation can occur, with studies on related per-acetylated aryl glycosides suggesting that the acetyl groups at positions O-3, O-4, and O-6 are more labile than the one at O-2. Under basic conditions, saponification of the ester groups will lead to rapid deacetylation. For optimal stability, this compound should be maintained in a neutral and anhydrous environment.

Thermal Stability

As a solid, this compound is relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigeration at -20°C is recommended to minimize any potential for degradation. At its melting point, the compound decomposes. Thermal degradation of related polysaccharides like chitosan (B1678972) involves deacetylation and decomposition of the glycosidic linkage and pyranose rings.

Potential Degradation Products

The primary degradation products of this compound are partially deacetylated chitobiose intermediates and ultimately, chitobiose and acetic acid. Further degradation of chitobiose can lead to the formation of N-acetylglucosamine.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and identify potential degradation products. The following is a general protocol that can be adapted for this compound.

Objective

To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Formic acid

-

HPLC system with UV or ELSD detector

-

LC-MS system for identification of degradation products

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Presumed Primary Degradation Pathway: Deacetylation

Caption: Presumed primary degradation pathway of this compound via hydrolysis.

Conclusion

This compound is a stable compound when stored under appropriate conditions, primarily at -20°C in a dry, inert atmosphere. The main route of degradation is through the hydrolysis of its acetyl groups, a process that is accelerated by acidic or basic conditions and elevated temperatures. For researchers and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the quality and reliability of this important carbohydrate derivative in their scientific endeavors. The provided experimental framework for forced degradation studies offers a robust approach to further investigate its stability profile and degradation products.

A Technical Guide to the Nomenclature of Acetylated Chitooligosaccharides for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the core principles governing the classification, characterization, and biological significance of acetylated chitooligosaccharides.

Chitooligosaccharides (COS) are oligomers derived from chitin (B13524), the second most abundant polysaccharide in nature, and its deacetylated derivative, chitosan (B1678972).[1][2] These bioactive compounds, composed of β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units, have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The specific biological function of a chitooligosaccharide is intricately linked to its precise molecular structure.[4][5] This guide provides a comprehensive overview of the nomenclature of acetylated chitooligosaccharides, detailing the key structural parameters, analytical techniques for their characterization, and the influence of these parameters on their biological function.

Core Nomenclature and Structural Parameters

The nomenclature of acetylated chitooligosaccharides is primarily defined by three key structural parameters: the Degree of Polymerization (DP), the Degree of Acetylation (DA) or Degree of Deacetylation (DD), and the Pattern of Acetylation (PA).[3][6][7] A thorough understanding of these parameters is crucial for structure-activity relationship studies and the development of targeted therapeutic agents.

-

Degree of Polymerization (DP): This refers to the total number of monosaccharide units (GlcNAc and GlcN) in the oligomer chain.[1][2] Chitooligosaccharides are generally defined as having a DP of less than 20.[2] The DP significantly influences the biological activity of COS.[1]

-

Degree of Acetylation (DA) and Degree of Deacetylation (DD): The DA represents the molar fraction of N-acetylated glucosamine (B1671600) (GlcNAc) units within the chitooligosaccharide chain, typically expressed as a percentage.[6][7] Conversely, the DD represents the molar fraction of deacetylated glucosamine (GlcN) units.[8][9] The relationship between these two parameters is complementary: DD (%) = 100 - DA (%). The DA is a critical factor that affects physicochemical properties such as solubility, viscosity, and ion exchange capacity, as well as biological activities.[8][10]

-

Pattern of Acetylation (PA): This describes the specific sequence and distribution of GlcNAc and GlcN units along the oligosaccharide chain.[3][4] For a given DP and DA, multiple isomers with different acetylation patterns can exist, each potentially exhibiting distinct biological properties.[4]

Based on their degree of acetylation, chitooligosaccharides can be broadly categorized into three main families:[3][11][12]

-

Fully Acetylated Chitooligosaccharides (faCOS): Composed exclusively of N-acetyl-D-glucosamine (GlcNAc) units.[3]

-

Partially Acetylated Chitooligosaccharides (paCOS): Contain a mixture of both GlcNAc and D-glucosamine (GlcN) units.[3]

-

Fully Deacetylated Chitooligosaccharides (fdCOS): Composed exclusively of D-glucosamine (GlcN) units.[3]

The nomenclature for specific paCOS often involves a sequence of 'A' for acetylated (GlcNAc) and 'D' for deacetylated (GlcN) units, read from the non-reducing end to the reducing end. For example, the trisaccharide GlcN-β-1,4-GlcN-β-1,4-GlcNAc is denoted as DDA.[4][5]

Experimental Protocols for Characterization

The precise characterization of acetylated chitooligosaccharides is essential for understanding their structure-function relationships. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and accurate method for determining the Degree of Deacetylation (DD).[8][9] The calculation is based on the integration of specific proton signals.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve the chitooligosaccharide sample in deuterium (B1214612) oxide (D₂O) containing a known amount of an internal standard (e.g., acetic acid-D4).[8]

-

Data Acquisition: Record the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 600 MHz).[8]

-

Spectral Analysis:

-

DD Calculation: The DD is calculated using the following formula: DD (%) = [I(H-1D) / (I(H-1D) + I(H-acetyl)/3)] x 100 where I(H-1D) is the integral value of the H-1D proton signal, and I(H-acetyl) is the integral value of the N-acetyl proton signal.[8]

Mass Spectrometry (MS)

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS/MS, are invaluable for determining the molecular weight, degree of polymerization, and even the sequence of chitooligosaccharides.[8][14][15]

Protocol for MALDI-TOF MS:

-

Sample Preparation: Mix the chitooligosaccharide sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).[8]

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to crystallize.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the different oligomers, often as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.[14]

-

Data Analysis: The DP and the number of acetyl groups can be determined from the molecular weights of the observed ions.[5]

Protocol for LC-MS/MS:

-

Chromatographic Separation: Separate the chitooligosaccharide mixture using liquid chromatography (LC), often with an amine-based column.[15]

-

Mass Analysis: Introduce the eluent into a tandem mass spectrometer (MS/MS).

-

Fragmentation Analysis: Select parent ions for fragmentation to obtain information about the sequence of acetylated and deacetylated units.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of chitooligosaccharide mixtures.[16]

Protocol for HPLC Analysis:

-

Column Selection: Utilize a suitable column, such as an amino column (e.g., LiChrospher 100 NH2), for the separation of oligosaccharides.[16]

-

Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile (B52724) and water. A common gradient involves decreasing the acetonitrile concentration over time to elute higher DP oligomers.[16]

-

Detection: Detect the separated oligosaccharides using a UV detector (at ~205 nm) or a refractive index detector.[16]

-

Quantification: Use external standards of known chitooligosaccharides to create a calibration curve for quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for acetylated chitooligosaccharides as reported in the literature.

Table 1: Physicochemical Properties of Chitooligosaccharides with Varying Degrees of Acetylation.

| Degree of Acetylation (DA) | Molecular Weight Range (Da) | Solubility | Source |

| 0% (fdCOS) | 341.16 - 993.44 (DP 2-6) | High in aqueous solutions | [17] |

| 12% (paCOS) | Similar to 0% COS for DP 2-6 | Good in aqueous solutions | [17] |

| 50% (paCOS) | Similar to 0% COS for DP 2-6 | Moderate in aqueous solutions | [17] |

| 85% (paCOS) | Similar to 0% COS for DP 2-6 | Lower in aqueous solutions | [17] |

| ~90% (Chitin) | High polymer | Insoluble in neutral pH | [4] |

Table 2: ¹H NMR Chemical Shifts for Key Protons in Chitooligosaccharides.

| Proton | Chemical Shift (δ, ppm) | Monomer Unit | Source |

| N-acetyl (CH₃) | ~1.9 - 2.0 | GlcNAc | [10][13] |

| H-2 of GlcN | ~2.8 - 3.2 | GlcN | [10] |

| H-1 of GlcN (anomeric) | ~4.42 | GlcN | [13] |

| H-3, H-4, H-5, H-6 | ~3.26 - 3.79 | GlcNAc & GlcN | [13] |

Signaling Pathways and Experimental Workflows

The biological effects of acetylated chitooligosaccharides are mediated through their interaction with specific cellular receptors, which in turn triggers downstream signaling cascades. For instance, COS are known to modulate the innate immune response in both plants and humans, partly through interactions with Toll-like receptors (TLR2).[1]

The production and characterization of structurally defined chitooligosaccharides often follow a systematic workflow, beginning with the hydrolysis of chitin or chitosan and culminating in detailed structural analysis.

Conclusion

The nomenclature of acetylated chitooligosaccharides provides a framework for understanding the structure-property-function relationships of these versatile biomolecules. A precise characterization of the Degree of Polymerization, Degree of Acetylation, and Pattern of Acetylation is paramount for the rational design and development of novel chitooligosaccharide-based therapeutics. The methodologies outlined in this guide, from analytical techniques to the visualization of biological pathways, offer a foundational resource for researchers and professionals in the field of drug development and carbohydrate chemistry. The continued exploration of well-defined chitooligosaccharides holds immense promise for advancing human health.

References

- 1. Systematic Structural Characterization of Chitooligosaccharides Enabled by Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees and Their Anti-Inflammatory Activity [mdpi.com]

- 4. Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fraction and Pattern of Acetylation - Glycopedia [glycopedia.eu]

- 8. mdpi.com [mdpi.com]

- 9. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chitobiose Octaacetate in Modern Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, has emerged as a critical building block and versatile tool in the field of glycobiology. Its unique chemical properties make it an ideal precursor for the synthesis of complex glycans, glycan-based probes, and potent glycosylation inhibitors. This technical guide provides an in-depth exploration of the multifaceted role of this compound, offering detailed experimental protocols, quantitative data on its enzymatic interactions, and visual representations of key synthetic and biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and manipulation of glycosylation processes.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental post-translational modification that governs a vast array of biological processes. The intricate structures of glycans dictate their functional roles, influencing protein folding, cell-cell recognition, signaling, and immune responses. Consequently, the ability to synthesize and modify complex glycans is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics.

This compound [(GlcNAc)₂-octaacetate] serves as a stable, soluble, and readily manipulable precursor for the chemoenzymatic synthesis of a diverse range of glycans. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, it represents a readily available starting material. This guide will elucidate the synthesis of this compound, its conversion into key intermediates, and its application in the generation of bioactive molecules.

Physicochemical Properties of Chitobiose and its Acetylated Form

| Property | Chitobiose | This compound | Reference |

| Molecular Formula | C₁₆H₃₀N₂O₁₁ | C₃₂H₄₆N₂O₁₉ | N/A |

| Molecular Weight | 426.42 g/mol | 770.71 g/mol | N/A |

| Solubility | Water-soluble | Soluble in organic solvents | N/A |

| Antioxidant Activity (IC₅₀) | 18 µM (Hydroxyl radical scavenging) | Data not available | [1] |

Synthesis and Derivatization of this compound

This compound is typically synthesized from chitin through a series of chemical modifications. The general workflow involves the depolymerization of chitin to chitobiose, followed by peracetylation.

General Synthesis Workflow

The synthesis of complex glycans from this compound is a multi-step process that combines chemical and enzymatic methods. This chemoenzymatic approach allows for the precise construction of intricate glycan structures.

Caption: Chemoenzymatic synthesis of N-glycans from chitin.

Experimental Protocol: Enzymatic Deacetylation of this compound

The removal of the acetyl groups from this compound is a crucial step to generate the free chitobiose, which can then be used in various enzymatic reactions. Chitin deacetylases are enzymes that catalyze the hydrolysis of N-acetyl groups.

Materials:

-

This compound

-

Chitin deacetylase (e.g., from Colletotrichum lindemuthianum)

-

Sodium acetate (B1210297) buffer (3.0 M, pH variable depending on the enzyme)

-

Reaction vessel

-

Water bath or incubator

-

HPLC system for product analysis

Procedure:

-

Dissolve a known concentration of this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

-

Prepare the reaction mixture containing sodium acetate buffer and the chitin deacetylase enzyme.

-

Initiate the reaction by adding a specific volume of the this compound stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme used.

-

Incubate the reaction at the optimal temperature for the chitin deacetylase for a predetermined time.

-

Terminate the reaction, for example, by heat inactivation of the enzyme.

-

Analyze the reaction products by HPLC to quantify the formation of deacetylated chitobiose.[2]

Role in the Synthesis of Glycosylation Inhibitors

Derivatives of chitobiose have been investigated as inhibitors of glycosidases, enzymes that play crucial roles in glycan processing and degradation. The synthesis of these inhibitors often starts from chitobiose or its protected forms like this compound.

Inhibition of Glycosidases

While specific IC₅₀ values for inhibitors directly synthesized from this compound are not detailed in the available literature, the inhibitory potential of related chitooligosaccharides highlights the promise of this molecular scaffold. For instance, a study on the inhibitory effects of cyanidin (B77932) and its glycosides on intestinal α-glucosidase reported IC₅₀ values for various compounds, demonstrating the sensitivity of these enzymes to glycan-like structures.

| Compound | Target Enzyme | IC₅₀ (mM) | Reference |

| Cyanidin-3-galactoside | Intestinal sucrase | 0.50 ± 0.05 | [3] |

| Cyanidin-3-glucoside | Pancreatic α-amylase | 0.30 ± 0.01 | [3] |

These data underscore the potential for developing potent and specific glycosidase inhibitors based on the chitobiose framework.

Application in Enzymatic Assays and Kinetic Studies

Peracetylated chitooligosaccharides, including this compound, can serve as substrates for chitinases, allowing for the investigation of their kinetic parameters. Understanding these parameters is essential for characterizing enzyme function and for the development of enzyme-based biotechnological applications.

Chitinase (B1577495) Kinetics

Kinetic studies of chitinases often utilize chromogenic or fluorogenic substrates for ease of detection. While direct kinetic data for this compound is limited, studies on similar substrates provide valuable insights. For example, the kinetic parameters of a barley chitinase were determined using 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside and (GlcNAc)₄.[4]